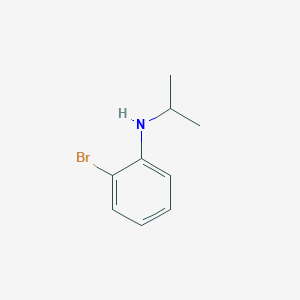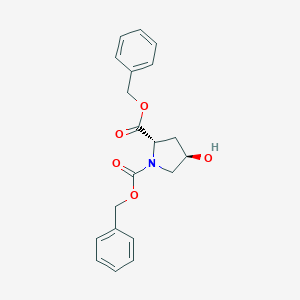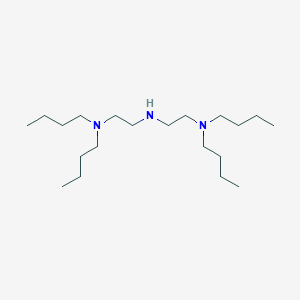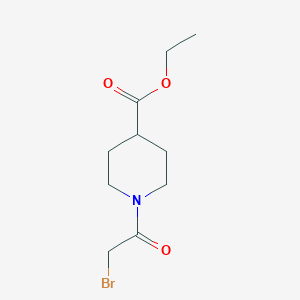
1-(2-Bromoacetil)piperidin-4-ilocarboxilato de etilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate can be synthesized through the reaction of ethyl 4-piperidinecarboxylate with bromoacetyl bromide . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include substituted piperidine derivatives.
Reduction Reactions: Products include alcohol derivatives.
Oxidation Reactions: Products include oxidized piperidine derivatives.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom allows for selective substitution reactions, making it a valuable tool in modifying biological molecules. The compound can interact with enzymes and proteins, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-piperidinecarboxylate: A precursor in the synthesis of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate.
Bromoacetyl bromide: Another precursor used in the synthesis.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Uniqueness
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is unique due to its specific functional groups, which allow for a wide range of chemical reactions and applications. Its ability to undergo selective substitution reactions makes it particularly valuable in research settings .
Propiedades
IUPAC Name |
ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOUBCZYBMZWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633420 | |
| Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102302-12-5 | |
| Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)


![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)
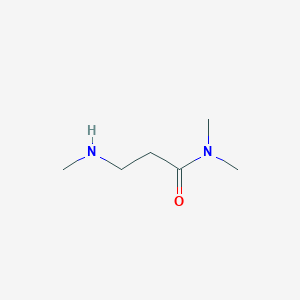
![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)
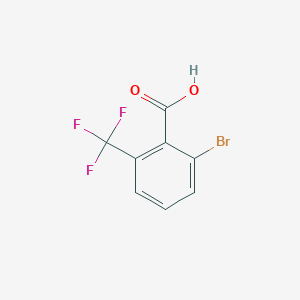
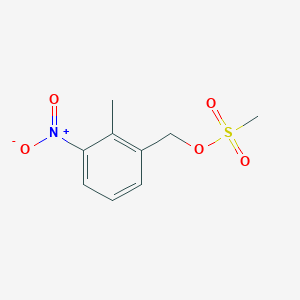
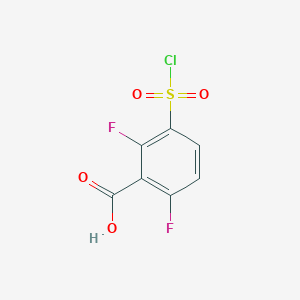
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)
